molecular formula C16H17N3O3S B2603287 N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921802-35-9

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2603287
CAS No.: 921802-35-9
M. Wt: 331.39
InChI Key: NGYSETXMIOSBNC-UHFFFAOYSA-N
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Description

N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based small molecule featuring a cyclopropanecarboxamide moiety at the 2-position of the thiazole ring and a 3-methoxyphenyl-substituted acetamide group at the 4-position. This structural motif combines a rigid cyclopropane ring, which enhances metabolic stability, with a thiazole core known for its versatility in drug discovery . The 3-methoxy group on the phenyl ring may influence solubility and receptor interactions, while the acetamide linker provides conformational flexibility.

Properties

IUPAC Name

N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-13-4-2-3-11(7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYSETXMIOSBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents on Thiazole Core Yield (%) Melting Point (°C) Notable Properties / Applications Evidence Source
Target Compound 3-Methoxyphenylacetamide, cyclopropanecarboxamide N/A N/A Hypothesized metabolic stability -
N-(4-(4-(2-(2-Methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (44) 2-Methoxyethoxy-pyridinyl 43 Not reported Prion disease research
N-(4-(4-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (47) 4-Methylpiperazinyl-pyridinyl 6 Not reported Low yield due to steric hindrance
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (72) Benzo[d][1,3]dioxolyl, methoxyphenyl 27 Not reported Antimicrobial potential
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide Chlorobenzo-thiazole Custom* Not reported High purity (95%), research applications

*Custom synthesis noted in .

Key Observations :

  • Substituent Effects on Yield : Electron-donating groups (e.g., methoxyethoxy in compound 44) improve yields compared to bulky groups (e.g., 4-methylpiperazinyl in compound 47) due to reduced steric hindrance during cross-coupling .
  • Bioactivity : While the target compound’s bioactivity is uncharacterized in the evidence, analogs like compound 72 () and N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide () are investigated for antimicrobial and neurodegenerative applications, respectively.

Functional Group Variations in Thiazole-Acetamide Derivatives

Table 2: Comparison with Non-Cyclopropanecarboxamide Analogs

Compound Name / ID Core Structure Yield (%) Melting Point (°C) Bioactivity Evidence Source
2-((3-Methoxyphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (10) Coumarin-thiazole 66 228–232 α-Glucosidase inhibition (Diabetes)
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Pivalamide, difluorobenzyl Not reported Not reported Structural analog for pharmacokinetic studies
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Triazole-linked benzothiazole 34 239–240 Kinase inhibition (Alzheimer’s disease)

Key Observations :

  • Coumarin vs. Cyclopropane : The coumarin-thiazole hybrid (compound 10, ) exhibits α-glucosidase inhibitory activity, suggesting that replacing coumarin with cyclopropanecarboxamide (as in the target compound) may shift therapeutic targets toward neurodegenerative or antimicrobial pathways.
  • Amide Variations : Pivalamide (compound in ) and triazole-linked benzothiazoles () demonstrate that bulkier amide groups reduce solubility but enhance target specificity.

Biological Activity

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its structure, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for diverse biological effects, thiazole derivatives often exhibit anticancer properties.
  • Pivalamide Moiety : Enhances lipophilicity, potentially improving the compound's bioavailability.
  • Methoxy-substituted Phenyl Group : Linked through an amino group to a carbonyl, which may influence its reactivity and interactions with biological targets.

Structural Features Table

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundThiazole, PivalamidePotential anticancerUnique combination of thiazole and pivalamide
5-MethylthiazoleThiazole onlyAntimicrobialSimpler structure
Pivalic Acid DerivativePivalamide onlyVarious applicationsLimited biological activity
3-MethoxyphenylamineAromatic amineAntitumor activityLacks thiazole structure

Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of thiazole derivatives. The research indicated that compounds with thiazole rings can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Although direct studies on this compound are scarce, its structural similarities to known active compounds suggest it may exhibit comparable effects.

Antimicrobial Properties

Research has also shown that thiazole-based compounds possess significant antimicrobial activity. For instance, a study demonstrated that derivatives with thiazole rings effectively inhibited the growth of various bacterial strains. This indicates that this compound may also have potential as an antimicrobial agent.

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